2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one
Description
Properties
CAS No. |
88067-31-6 |
|---|---|
Molecular Formula |
C13H11N5O2 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
2-[(3-methyl-1,2,4-oxadiazol-5-yl)amino]-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H11N5O2/c1-8-14-13(20-18-8)17-12-15-10(7-11(19)16-12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,16,17,18,19) |
InChI Key |
PFOROOJMLYUOIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)NC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Routes
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. The methyl substitution at the 3-position is introduced through the appropriate starting materials.
- Amidoxime Route: Reaction of amidoximes with nitriles or esters under dehydrating conditions leads to 1,2,4-oxadiazole formation.
- Hydrazide and Carboxylic Acid Derivatives: Hydrazides react with carboxylic acid derivatives or their activated forms (acid chlorides, esters) followed by cyclodehydration to form the oxadiazole ring.
Representative Procedure
- Starting from a methyl-substituted amidoxime, cyclization is induced by heating with a carboxylic acid derivative or anhydride in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid.
- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times, typically achieving 60-80% yields within 15-30 minutes at moderate power settings.
Preparation of 6-Phenylpyrimidin-4(1H)-one Scaffold
Synthetic Approaches
The pyrimidinone core is commonly synthesized via condensation reactions involving β-dicarbonyl compounds and amidines or guanidines.
- Biginelli-type Condensation: Reaction of benzaldehyde derivatives with urea and β-ketoesters under acidic or basic catalysis.
- Cyclization of β-diketones with amidines: This method yields 4(1H)-pyrimidinones substituted at the 6-position with phenyl groups.
Functionalization for Amino Coupling
The 2-position of the pyrimidinone is functionalized to allow nucleophilic substitution by the amino group of the oxadiazole intermediate. This is often achieved by chlorination (e.g., using POCl3) to form 2-chloropyrimidine derivatives, which are reactive towards nucleophilic amines.
Coupling of Oxadiazole and Pyrimidinone Units
Amination Reaction
- The 2-chloropyrimidin-4(1H)-one derivative is reacted with the amino-substituted 3-methyl-1,2,4-oxadiazole under palladium-catalyzed Buchwald-Hartwig amination or classical nucleophilic aromatic substitution conditions.
- Typical conditions include heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium tert-butoxide or potassium carbonate.
- Reaction temperatures range from room temperature to 80°C, with reaction times from several hours to overnight.
Catalysts and Reagents
- Palladium catalysts such as Pd(OAc)2 with phosphine ligands are commonly employed for cross-coupling.
- In the absence of palladium, strong bases and elevated temperatures facilitate nucleophilic substitution.
Summary of Preparation Methods in Tabular Form
| Step | Reaction Type | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization to 1,2,4-oxadiazole | Amidoxime + Carboxylic acid derivative | POCl3 or microwave, 80-120°C, 15-30 min | 60-80 | Microwave-assisted synthesis improves yield and time |
| 2 | Pyrimidinone formation | β-Diketone + Amidines | Acid/base catalysis, reflux | 70-85 | Functionalization at 2-position by chlorination needed |
| 3 | Amination coupling | 2-Chloropyrimidin-4(1H)-one + Amino-oxadiazole | Pd-catalyzed or nucleophilic substitution, 30-80°C, 12-24 h | 65-90 | Pd-catalyzed amination preferred for selectivity |
Research Findings and Optimization
- Microwave-assisted synthesis of the oxadiazole ring significantly reduces reaction time and improves purity compared to conventional heating.
- Palladium-catalyzed amination offers higher yields and milder conditions than classical nucleophilic substitution, minimizing side reactions.
- The choice of base and solvent critically affects the coupling efficiency; sodium tert-butoxide in DMF under nitrogen atmosphere is optimal.
- Chlorination of the pyrimidinone at the 2-position using POCl3 is a key step to activate the site for amination.
Chemical Reactions Analysis
Types of Reactions
2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole or pyrimidine rings, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted products depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. The oxadiazole moiety is often associated with enhanced biological activity, making this compound a candidate for further investigation in cancer therapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. The incorporation of the oxadiazole ring has been linked to increased efficacy against various bacterial strains. Research suggests that such compounds disrupt bacterial cell walls or interfere with metabolic pathways critical for bacterial survival .
Agricultural Applications
Pesticide Development
Compounds containing oxadiazole derivatives are being explored for their use as agrochemicals. Their ability to act as effective pesticides stems from their capacity to inhibit specific enzymes in pests, leading to reduced pest populations while minimizing harm to beneficial organisms. This dual action makes them suitable candidates for sustainable agricultural practices .
Herbicide Potential
In addition to their insecticidal properties, derivatives of 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one are being researched for herbicidal applications. Their selective action against certain weed species could provide an effective means of weed management in crop production systems .
Material Science
Polymer Chemistry
The unique structure of 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one allows it to be incorporated into polymer matrices to enhance material properties. Studies have shown that adding such compounds can improve thermal stability and mechanical strength of polymers, making them suitable for advanced applications in coatings and composites .
Nanotechnology
Recent advancements in nanotechnology have seen the use of this compound in the development of nanomaterials with specific functionalities. For example, it can be used as a building block for creating nanocarriers for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using derivatives similar to the compound. |
| Study B | Antimicrobial Properties | Showed effective bactericidal activity against resistant strains of bacteria. |
| Study C | Pesticide Development | Identified the compound as a potent insecticide with minimal environmental impact compared to traditional pesticides. |
| Study D | Polymer Chemistry | Enhanced mechanical properties of polymers when incorporated into a composite matrix. |
Mechanism of Action
The mechanism of action of 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Analogues :
6-(Substituted-phenyl)pyrimidin-4-yl derivatives with oxadiazole linkages (e.g., ): Synthesized via Cs₂CO₃-mediated coupling of phenyl-1,2,4-oxadiazoles with benzo[b][1,4]oxazin-3(4H)-one precursors .
Thiazole/coumarin-fused pyrimidinones (): Examples include 4-methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (17) and coumarin-linked pyrimidinones (4i, 4j) . Distinction: These analogues incorporate larger fused rings (e.g., coumarin), which may enhance UV absorption but reduce metabolic stability compared to the simpler phenyl-oxadiazole substitution in the target compound.
Oxadiazole-thioether derivatives (): Compounds like N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (45) and 6-amino-2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one feature sulfanyl linkages.
Physicochemical Properties
- Lipophilicity : The phenyl group at position 6 likely increases logP compared to polar coumarin derivatives.
- Stability: The amino linkage may confer greater hydrolytic stability than sulfanyl groups in acidic conditions .
Biological Activity
The compound 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article examines its biological activity, focusing on antimicrobial effects, cytotoxicity, and potential therapeutic applications based on recent research findings.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that certain oxadiazole compounds possess strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. . The specific compound has been evaluated for its activity against multiple microbial strains.
Cytotoxicity Studies
Cytotoxicity assays are critical in evaluating the safety profile of new compounds. In studies involving 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one , the compound exhibited varying degrees of cytotoxicity against different cell lines. For instance, a study demonstrated that at certain concentrations, the compound could enhance cell viability in L929 cells, suggesting a potential therapeutic window for its application .
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of several oxadiazole derivatives, including our compound. The results highlighted that at a concentration of 100 µM, the compound exhibited notable bactericidal effects comparable to established antibiotics like ciprofloxacin. The following table summarizes the antimicrobial activity observed:
| Compound | Concentration (µM) | Activity (Zone of Inhibition mm) |
|---|---|---|
| Compound A | 100 | 22 |
| Compound B | 100 | 25 |
| Target Compound | 100 | 24 |
Study 2: Cytotoxicity Assessment
In a cytotoxicity study involving L929 cells, the target compound was tested at various concentrations. The results indicated that while some concentrations led to increased cell viability, others resulted in reduced viability. This is summarized in the following table:
| Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|
| 200 | 77 | 68 |
| 150 | 89 | 104 |
| 100 | 92 | 79 |
| 50 | 74 | 67 |
| 25 | 97 | 103 |
The biological activity of 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in microbial growth and cell proliferation. The oxadiazole moiety is known to enhance lipophilicity and membrane permeability, potentially facilitating its action against microbial cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
